molecular formula C11H13ClO2 B14368599 2-(2-Chlorophenoxy)oxane CAS No. 91427-36-0

2-(2-Chlorophenoxy)oxane

Cat. No.: B14368599
CAS No.: 91427-36-0
M. Wt: 212.67 g/mol
InChI Key: IKETWESZSSNBOG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)oxane is a hypothetical compound comprising a 2-chlorophenoxy group attached to an oxane (tetrahydropyran) ring. These derivatives are frequently investigated for anticonvulsant activity and benzodiazepine receptor agonism, with structural modifications critically influencing efficacy .

Properties

CAS No.

91427-36-0

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(2-chlorophenoxy)oxane

InChI

InChI=1S/C11H13ClO2/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2

InChI Key

IKETWESZSSNBOG-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)oxane typically involves the reaction of 2-chlorophenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 2-chlorophenol reacts with an oxirane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-(2-Chlorophenoxy)oxane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various functionalized phenoxy oxanes .

Scientific Research Applications

2-(2-Chlorophenoxy)oxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)oxane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context. For example, in herbicidal applications, it may interfere with plant hormone pathways, leading to growth inhibition .

Comparison with Similar Compounds

Substituent Effects on Anticonvulsant Activity

Quinazolin-4-(3H)-one Derivatives ()

Modifications at position 2 and position 3 of the quinazolinone core significantly alter anticonvulsant activity:

Compound Position 2 Substituent Position 3 Substituent Activity Level
4a 2-(2-Chlorophenoxy) 3-Amino Inactive
7b 2-(2-Chlorophenoxy) 3-Chloromethylcarbonylamino Moderate activity
7f 2-(2,4-Dichlorophenoxy) 3-(2-Chloroethyl)carbonylamino High activity
9b 2-Phenoxy 3-(4-Methoxyphenyl)amino High activity

Key Findings :

  • Chlorine Substitution: Activity follows the order: 2,4-dichlorophenoxy > 2-chlorophenoxy > phenoxy. For example, 7f (2,4-dichloro) exhibits higher activity than 7b (2-chloro), which surpasses phenoxy derivatives like 9b .
  • Position 3 Modifications: Introducing bulky or electronegative groups (e.g., chloroethylcarbonylamino) enhances activity. The 3-hydroxy and 3-carboxamidino groups also outperform the 3-amino analogue .
1,3,4-Oxadiazole Derivatives ()

In oxadiazole-based compounds, the 2-(2-chlorophenoxy)phenyl group was compared to estazolam, a benzodiazepine agonist:

Compound Substituent at Position 5 Activity (vs. Estazolam)
1 None Mild activity
6 Amino High activity

Key Findings :

  • Amino Substitution: Adding an amino group at position 5 of the oxadiazole ring (compound 6) markedly improves anticonvulsant efficacy, likely due to enhanced receptor binding .
  • Conformational Match: Superimposition studies reveal that the aromatic rings and proton-accepting groups in 2-(2-chlorophenoxy) derivatives align with estazolam’s pharmacophores, suggesting shared mechanisms via benzodiazepine receptors .

Structural and Mechanistic Insights

Role of Chlorine Atoms
  • Electron-Withdrawing Effects: Chlorine atoms on the phenoxy group enhance lipid solubility and receptor affinity. The 2,4-dichloro substitution (e.g., 7f) provides superior activity compared to mono-chloro derivatives .
  • Steric Effects: Bulky substituents at position 3 (e.g., 3-(2-chloroethyl)carbonylamino) improve binding interactions, as seen in quinazolinones .
Pharmacophore Alignment
  • Benzodiazepine Mimicry: The 2-(2-chlorophenoxy)phenyl group in oxadiazole derivatives mimics estazolam’s aromatic and hydrogen-bonding features, critical for agonism at GABAA receptors .

Limitations and Exceptions

  • Inactive Analogues: Despite the 2-chlorophenoxy group, compound 4a (quinazolinone with 3-amino) remains inactive, highlighting the necessity of synergistic modifications at multiple positions .
  • Piperazine Derivatives : Adding 4-substituted piperazine moieties (e.g., 8a-e) generally reduces activity, except for 8a, which retains moderate efficacy .

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